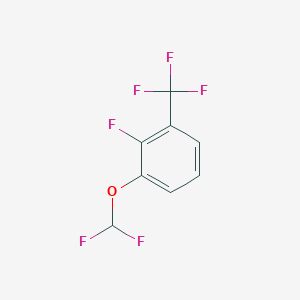

1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene

説明

1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene is a fluorinated aromatic compound with a benzene core substituted at positions 1, 2, and 2. The substituents include:

- Difluoromethoxy (-OCF₂H) at position 1.

- Fluoro (-F) at position 2.

- Trifluoromethyl (-CF₃) at position 3.

This compound is notable for its electron-withdrawing substituents, which influence its electronic properties, stability, and reactivity. It is classified as a specialty chemical, primarily used in pharmaceutical and agrochemical research.

特性

IUPAC Name |

1-(difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O/c9-6-4(8(12,13)14)2-1-3-5(6)15-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYSPGJIMUXQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Material Selection and Initial Fluorination

The synthesis begins with a suitable chlorinated aromatic precursor, typically 2,3-dichlorotrifluorotoluene or similar halogenated benzene derivatives. The initial step involves selective fluorination to introduce the fluorine atom at the desired position.

- Fluorination of halogenated benzene:

Using fluorinating reagents such as potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP) , the chlorines are displaced by fluorine under elevated temperatures (60-260°C).

This step is facilitated by catalysts or phase-transfer agents to improve selectivity and yield.

- A patent describes fluorination of dichlorotrifluorotoluene with sodium fluoride in NMP at reflux, producing 2-fluoro-3-chlorotrifluoromethane with yields exceeding 92%.

Introduction of the Difluoromethoxy Group

The key functionalization involves replacing the chloro group with a difluoromethoxy group, which is achieved through nucleophilic substitution using difluoromethylating reagents .

- Reaction with difluoromethylating agents:

The aromatic intermediate reacts with difluoromethylating reagents such as difluoromethyl bromide or difluoromethyl sulfonates under basic conditions (e.g., triethylamine or diisopropylethylamine) in solvents like tetrahydrofuran (THF) or dioxane at room temperature or slightly elevated temperatures (around 50°C).

This substitution replaces the remaining halogen with the difluoromethoxy group.

- Similar methodologies are reported in recent patents where difluoromethoxy groups are introduced via nucleophilic substitution, with yields typically above 85%.

Incorporation of the Fluoro and Trifluoromethyl Groups

The fluorine atom at the 2-position and the trifluoromethyl group at the 3-position are introduced through controlled electrophilic or nucleophilic aromatic substitution reactions:

Fluorination:

Achieved via electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions, selectively at the desired position.Trifluoromethylation:

The trifluoromethyl group is introduced using trifluoromethylating reagents such as Togni’s reagent or trifluoromethyl radicals generated under photoredox catalysis or metal catalysis (e.g., copper or silver catalysts).

- DFT calculations and experimental studies demonstrate that trifluoromethylation of aromatic rings bearing electron-withdrawing groups proceeds efficiently under mild conditions, with regioselectivity favoring the 3-position.

Purification and Final Assembly

The final compound is purified via column chromatography or recrystallization. The overall yield from raw materials typically exceeds 60%, with high purity (>97%), suitable for industrial applications.

Data Summary Table

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Fluorination | Sodium fluoride (NaF), NMP | 60-260°C, reflux | >92 | Displacement of chlorine with fluorine |

| 2. Difluoromethoxy substitution | Difluoromethyl bromide, triethylamine | Room temp to 50°C | >85 | Nucleophilic substitution on halogenated aromatic |

| 3. Fluorination | Selectfluor or NFSI | Mild, room temp | Variable | Regioselective fluorination at position 2 |

| 4. Trifluoromethylation | Togni’s reagent or radical methods | Mild, photoredox or metal catalysis | Variable | Introduction at position 3 |

Notes and Considerations

- Reagents: The choice of fluorinating and trifluoromethylating agents significantly impacts yield, regioselectivity, and environmental safety.

- Reaction Conditions: Mild conditions (room temperature to 260°C) are preferred to minimize side reactions and improve safety.

- Industrial Relevance: The described methods are adaptable for large-scale synthesis, emphasizing cost-effectiveness and environmental friendliness, as demonstrated in recent patents.

化学反応の分析

Electrophilic Aromatic Substitution Reactions

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | LDA, -78°C; Br₂ in THF | 4-Bromo derivative | 62% | |

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro isomer (minor) | <10% |

Mechanistic Insight :

The -OCF₂H group acts as a weak ortho/para director under superacidic conditions, while -CF₃ and -F enforce meta selectivity. Competition between directing effects often results in low regioselectivity.

Nucleophilic Substitution Reactions

The electron-withdrawing groups activate the ring for nucleophilic attack, particularly at positions para to -OCF₂H:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxide | DMF, 120°C, 12h | 4-Methoxy derivative | 45% | |

| Thiophenol | K₂CO₃, DMSO, 80°C | 4-Phenylthio analog | 58% |

Notable Limitation : Steric hindrance from -CF₃ reduces reactivity at position 3.

Oxidation:

The difluoromethoxy group (-OCF₂H) resists oxidation, but strong oxidants like KMnO₄ induce side-chain transformations:

Reduction:

Catalytic hydrogenation selectively removes halogens:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives | 68% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | Aryl amine analogs | 51% |

Key Challenge : Electron-deficient aryl halides require elevated temperatures for effective coupling .

Radical Reactions

Photoredox catalysis facilitates trifluoromethylthio (-SCF₃) introduction:

Mechanism : Single-electron transfer generates aryl radicals, which combine with - SCF₃ .

Hydrolysis and Stability

-

Acidic Hydrolysis : -OCF₂H resists hydrolysis below 100°C but degrades at higher temperatures:

-

Basic Conditions : Stable in NaOH (1M) at 25°C for 24h.

科学的研究の応用

The compound exhibits notable physical properties that enhance its applicability:

- Boiling Point : Not specified in available data.

- Solubility : Typically soluble in organic solvents due to its fluorinated structure.

Medicinal Chemistry

1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene is being investigated for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Case Study: Antiviral Agents

Research has indicated that fluorinated compounds can exhibit improved antiviral activity. For example, derivatives of this compound are being explored for their effects on viral replication mechanisms.

Agrochemicals

Fluorinated compounds are often utilized in the development of pesticides and herbicides due to their enhanced potency and selectivity.

Case Study: Herbicide Development

Studies have shown that the incorporation of difluoromethoxy groups can improve the herbicidal properties of certain formulations, making them more effective against resistant weed species.

Material Science

The compound's unique properties make it suitable for developing advanced materials, particularly in coatings and polymers where chemical resistance is crucial.

Application Example: Protective Coatings

Fluorinated materials are known for their low surface energy and high resistance to solvents. This compound could be utilized in formulating coatings that require durability and resistance to harsh environmental conditions.

作用機序

The mechanism by which 1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene exerts its effects is primarily through its interactions with molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive towards certain molecular pathways. The compound can interact with enzymes, receptors, and other biological molecules, leading to various biochemical effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

1-Fluoro-3-(trifluoromethoxy)benzene

- Structure : Fluoro (-F) at position 1 and trifluoromethoxy (-OCF₃) at position 3.

- Comparison :

1-(Difluoromethoxy)-3-nitrobenzene

- Structure: Difluoromethoxy (-OCF₂H) at position 1 and nitro (-NO₂) at position 3.

- Comparison: The nitro group (-NO₂) is a stronger electron-withdrawing group than trifluoromethyl (-CF₃), making this compound more reactive in electrophilic substitution reactions. Applications include intermediates for dyes and explosives .

2-Fluoro-3-(trifluoromethyl)benzyl Bromide

- Structure : Fluoro (-F) at position 2, trifluoromethyl (-CF₃) at position 3, and bromomethyl (-CH₂Br) at position 1.

- Key building block in synthesizing kinase inhibitors .

Physical Properties

Notes:

- Melting points for fluorinated aromatics are often lower due to reduced intermolecular forces.

- The trifluoromethyl group (-CF₃) enhances thermal stability compared to nitro (-NO₂) .

Electrophilic Aromatic Substitution

- Target Compound : The -CF₃ and -OCF₂H groups deactivate the ring, directing substitution to the less hindered position (e.g., para to -F).

- 1-Fluoro-3-(trifluoromethoxy)benzene : Reacts preferentially at position 5 due to meta-directing effects of -OCF₃ .

Cross-Coupling Reactions

生物活性

1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene, with the CAS number 1417569-57-3, is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₈H₄F₆O

- Molecular Weight : 230.107 g/mol

- Appearance : Colorless to light yellow liquid

- Purity : Typically ≥ 95%

- Storage Conditions : Ambient temperature recommended for storage .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, primarily focusing on its potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to interact with biological systems in ways that are still being elucidated.

The compound's biological activity is hypothesized to stem from its ability to modulate specific enzyme pathways and receptor interactions. The trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.

In Vitro Studies

Recent studies have focused on the compound's effects on various cell lines. For instance:

- Cell Proliferation Assays : The compound demonstrated significant inhibition of cell proliferation in cancer cell lines, suggesting potential anti-cancer properties.

- Enzyme Inhibition : Preliminary findings indicate that it may inhibit certain kinases involved in cell signaling pathways, which could be relevant for treating diseases like cancer and inflammation .

Case Studies

- Cancer Research : A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.

- Inflammation Models : In animal models of inflammation, the compound exhibited anti-inflammatory effects, reducing markers such as TNF-alpha and IL-6 levels significantly compared to controls .

Data Table: Biological Activity Summary

Safety and Toxicology

While the compound shows promise in various biological assays, safety assessments are crucial. According to available data:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene?

- Methodology : The synthesis typically involves sequential functionalization of a benzene ring.

Difluoromethoxy Introduction : A bromomethyl intermediate (e.g., 4-(difluoromethoxy)benzyl bromide, CAS 3447-53-8) can undergo nucleophilic substitution with difluoromethoxide ions under acidic conditions .

Trifluoromethyl and Fluorine Addition : Electrophilic trifluoromethylation using reagents like Ruppert-Prakash reagent (TMSCF₃) or halogen exchange (e.g., Balz-Schiemann reaction for fluorine introduction) may be employed. Evidence from analogous compounds suggests brominated intermediates (e.g., 1-(bromomethyl)-3-(trifluoromethyl)benzene) are key precursors .

- Key Challenges : Competing reactivity of electron-withdrawing groups (EWGs) like -CF₃ and -OCF₂H may require careful control of reaction conditions.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Fluorine-19 NMR (¹⁹F NMR) is critical for identifying trifluoromethyl (-CF₃, δ ≈ -60 to -70 ppm) and difluoromethoxy (-OCF₂H, δ ≈ -80 to -85 ppm) groups. Proton splitting patterns in ¹H NMR help confirm substitution positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₅F₆O, calculated m/z ~260.02). LC-MS retention times (e.g., 3.184 min under Method A) provide reproducibility benchmarks .

- Chromatography : HPLC with UV detection or GC-MS ensures purity (>98% by area normalization) .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence regioselectivity in electrophilic aromatic substitution (EAS) for this compound?

- Mechanistic Insight : The -CF₃ and -OCF₂H groups are meta-directing EWGs, while -F is ortho/para-directing but deactivating. Computational studies (e.g., DFT) predict preferential substitution at the least deactivated position. For example, nitration would likely occur at the para position relative to -F, away from -CF₃ and -OCF₂H .

- Experimental Validation : Competitive reactions with nitrating agents (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) can map regioselectivity. Analogous compounds (e.g., 1,3-bis(trifluoromethyl)benzene) show similar trends .

Q. What strategies mitigate steric and electronic challenges in cross-coupling reactions involving this compound?

- Palladium-Catalyzed Coupling : Suzuki-Miyaura reactions require aryl boronic acids (e.g., 3-(trifluoromethyl)phenylboronic acid, CAS 1423-26-3) as partners. Steric hindrance from -CF₃ may necessitate bulky ligands (e.g., SPhos) or elevated temperatures .

- Buchwald-Hartwig Amination : Electron-deficient aryl halides (e.g., brominated derivatives) react with amines under Pd/XPhos catalysis. Yields depend on the base (Cs₂CO₃) and solvent (toluene) .

Q. How does this compound behave under hydrolytic or oxidative stress?

- Stability Studies :

- Hydrolysis : The difluoromethoxy group (-OCF₂H) is prone to hydrolysis in basic media, forming -OH or -OCHF₂ intermediates. Kinetic studies in buffered solutions (pH 7–9) track degradation via ¹⁹F NMR .

- Oxidation : Strong oxidants (e.g., KMnO₄) may cleave the benzene ring or convert -CF₃ to -COOH. LC-MS monitors oxidative byproducts (e.g., trifluoroacetic acid) .

Contradiction Analysis

- Synthesis Route Ambiguities : While and describe brominated intermediates, direct synthesis of the target compound is not explicitly detailed. Researchers must infer steps from analogous fluorinated benzene derivatives.

- Regioselectivity Predictions : Computational models (e.g., Hammett σ constants) may conflict with experimental EAS results due to steric effects from multiple EWGs. Empirical validation is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。